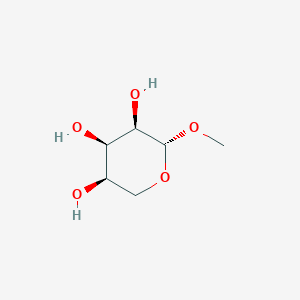

(2R,3R,4R,5R)-2-メトキシテトラヒドロ-2H-ピラン-3,4,5-トリオール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

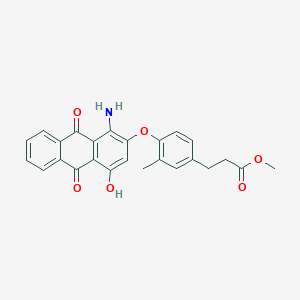

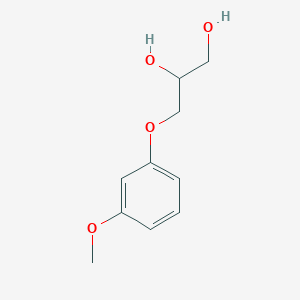

“(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol” is a chemical compound that contains a total of 23 bonds, including 11 non-H bonds, 1 rotatable bond, 1 six-membered ring, 3 hydroxyl groups, 3 secondary alcohols, and 2 aliphatic ethers .

Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring and several functional groups. It has 3 hydroxyl groups, 3 secondary alcohols, and 2 aliphatic ethers . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (164.16) and its molecular formula (C6H12O5). It should be stored sealed in dry conditions at 2-8°C .科学的研究の応用

生化学的プロセス

メチルβ-D-リボピラノシドは、さまざまな植物や菌類に存在する天然化合物です . この化合物は、フリーラジカルのスカベンジング、プロ炎症性サイトカイン産生の阻害、病原性微生物の増殖と複製への干渉によってその効果を発揮すると考えられています .

代謝性疾患

この化合物は、糖尿病と代謝性疾患の研究に大きな応用があります . そのユニークな特性により、これらの状態を研究し、新しい治療法を開発するために貴重です。

酵素基質

“(2R,3R,4R,5R)-2-メトキシテトラヒドロ-2H-ピラン-3,4,5-トリオール”は、ホスファターゼ、キナーゼ、デヒドロゲナーゼなど、さまざまな酵素の基質です. これは、細胞の代謝経路にとって重要な構成要素となっています。

酸化還元反応

この化合物は、酸化還元反応に関与し、ある反応から別の反応へ電子を運びます . これは、多くの生化学的プロセスにおいて重要な役割を果たしています。

中間代謝物

“(2R,3R,4R,5R)-2-メトキシテトラヒドロ-2H-ピラン-3,4,5-トリオール”は、ペントースリン酸経路の重要な中間代謝物です. この経路は、生体内の還元力の生成と生合成の前駆体の生成において重要な役割を果たしています。

抗生物質研究

メチルβ-D-リボピラノシドは、抗生物質研究に使用されてきました . 原核生物と真核生物のリボソームの伸長ステップを阻害することで、タンパク質合成を阻害します .

作用機序

Target of Action

It’s structurally similar compound, β-d-ribopyranose, has been shown to interact with the d-ribose-binding periplasmic protein and d-ribose pyranase in organisms like escherichia coli and bacillus subtilis .

Mode of Action

It’s worth noting that the interaction of similar compounds with their targets often results in changes at the molecular level that can affect the function of the target protein .

Biochemical Pathways

Methyl β-D-ribopyranoside is a sugar alcohol that belongs to the group of pentoses . It has been shown to regulate the growth of bacteria and fungi by altering their metabolic pathways . .

Result of Action

Its role in regulating the growth of bacteria and fungi suggests that it may have antimicrobial properties .

生化学分析

Biochemical Properties

It is known that this compound is synthesized in the cytosol of cells, directly from glucose and methanol molecules . It is then stored in the vacuole without being re-exported to the cytoplasm .

Cellular Effects

It is known that this compound can influence cell function

Molecular Mechanism

A comprehensive analysis of its vibrational spectra using a combination of inelastic neutron scattering, Raman, and infrared spectroscopy has been conducted . This study identified two distinct structures of the molecule in the unit cell, differentiated mainly by the orientation of the furanose ring O−H bonds .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and can be stored at -20°C .

Metabolic Pathways

It is known that this compound is synthesized in the cytosol of cells, directly from glucose and methanol molecules .

Transport and Distribution

It is known that this compound is synthesized in the cytosol of cells and is then stored in the vacuole without being re-exported to the cytoplasm .

Subcellular Localization

It is known that this compound is synthesized in the cytosol of cells and is then stored in the vacuole .

特性

IUPAC Name |

(2R,3R,4R,5R)-2-methoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-KVTDHHQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468854 |

Source

|

| Record name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17289-61-1 |

Source

|

| Record name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What can we learn about the structure of the phosphite triester of methyl β-D-ribopyranoside from the research?

A1: The research primarily focused on understanding the structural features of the phosphite triester of methyl β-D-ribopyranoside. X-ray diffraction analysis was employed to determine the crystal structures of both the phosphite triester (6) and its O,O,O-thiophosphate triester analogue (7) []. This provided valuable insights into the spatial arrangement of atoms within these molecules. Furthermore, computational chemistry, specifically CNDO-2 calculations, were performed on the phosphite triester (6) []. These calculations revealed a significant finding: the phosphorus atom in the phosphite triester carries a relatively high positive charge. This positive charge accumulation is attributed to the inherent strain present within the ester moiety of the molecule [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)

![n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B96432.png)